molecular formula C12H8FNO B135031 6-(4-Fluorophenyl)nicotinaldehyde CAS No. 135958-93-9

6-(4-Fluorophenyl)nicotinaldehyde

Cat. No. B135031
CAS RN: 135958-93-9
M. Wt: 201.2 g/mol
InChI Key: WESBCTRYJPEULH-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H8FNO and a molecular weight of 201.199 . It is used for research and development purposes.


Synthesis Analysis

The synthesis of nicotinaldehydes, including 6-(4-Fluorophenyl)nicotinaldehyde, can be achieved by the reduction of the corresponding nicotinic acid morpholinamides . This process is important for the production of these compounds on a large industrial scale .


Molecular Structure Analysis

The molecular structure of 6-(4-Fluorophenyl)nicotinaldehyde consists of 12 carbon atoms, 8 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

6-(4-Fluorophenyl)nicotinaldehyde is a solid compound . Its physical and chemical properties include a molecular weight of 201.2 g/mol and it should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Chemical Building Blocks

“6-(4-Fluorophenyl)nicotinaldehyde” is a chemical building block used in various scientific research . It has a molecular formula of C12 H8 F N O and a molecular weight of 201.199 . It’s primarily used in life science research .

Synthesis of Oxadiazole Derivatives

This compound is used in the synthesis of oxadiazole derivatives . Oxadiazole derivatives are an important class of heterocyclic compounds that have a wide range of chemical and biological properties . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .

Antiproliferative Activity

“6-(4-Fluorophenyl)nicotinaldehyde” is used in the development of compounds with antiproliferative activity . For example, N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine was developed using this compound and evaluated for its antiproliferative activity .

Antibacterial Activity

Oxadiazole derivatives, which can be synthesized using “6-(4-Fluorophenyl)nicotinaldehyde”, have been reported to show antibacterial activity .

Anti-mycobacterial Activity

These oxadiazole derivatives also exhibit anti-mycobacterial activity .

Antitumor Activity

The oxadiazole derivatives synthesized using “6-(4-Fluorophenyl)nicotinaldehyde” have shown potential in antitumor activity .

Anti-viral Activity

These derivatives also have potential in anti-viral activity .

Antioxidant Activity

Lastly, the oxadiazole derivatives have been reported to exhibit antioxidant activity .

properties

IUPAC Name

6-(4-fluorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-11-4-2-10(3-5-11)12-6-1-9(8-15)7-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WESBCTRYJPEULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600229
Record name 6-(4-Fluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-Fluorophenyl)nicotinaldehyde

CAS RN

135958-93-9
Record name 6-(4-Fluorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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